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molecular formula C8H8BrNO3 B022200 1-(2-Bromoethoxy)-4-nitrobenzene CAS No. 13288-06-7

1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No. B022200
M. Wt: 246.06 g/mol
InChI Key: YQWCBDNNEZHPMA-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A mixture of p-nitro-phenol (6.0 g, 43.1 mmol), potassium carbonate (14.9 g, 108 mmol) and 1,2-dibromoethane (24.3 g, 129 mmol) in butanone (80 mL) was heated at reflux for 18 h. The mixture was cooled, the inorganic salts filtered and the filtrate concentrated under vacuum to give a brown viscous liquid, which was partitioned between dichloromethane and water. The organic phase was separated and concentrated in vacuo to obtain a residue which was purified by column chromatography using 4% ethyl acetate in petroleum ether as eluent to afford 1-(2-bromo-ethoxy)-4-nitro-benzene (7.5 g, 70%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[Br:17][CH2:18][CH2:19]Br>CC(=O)CC>[Br:17][CH2:18][CH2:19][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
14.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.3 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
80 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the inorganic salts filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a brown viscous liquid, which
CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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